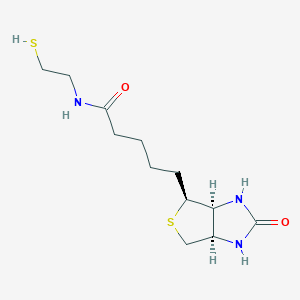
Biotin-Cysteamine
概要
説明
Biotin-Cysteamine is a compound that combines biotin, a water-soluble B-vitamin, with cysteamine, a small aminothiol derived from the degradation of coenzyme A Biotin is essential for various metabolic processes, including gluconeogenesis, fatty acid synthesis, and amino acid metabolism Cysteamine, on the other hand, is known for its antioxidant properties and its role in treating cystinosis, a rare genetic disorder
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-Cysteamine typically involves the conjugation of biotin with cysteamine through a series of chemical reactions. One common method is the use of a coupling reagent, such as N,N’-dicyclohexylcarbodiimide (DCC), to activate the carboxyl group of biotin, allowing it to react with the amine group of cysteamine. The reaction is usually carried out in an organic solvent, such as dimethylformamide (DMF), under mild conditions to prevent the degradation of the sensitive thiol group in cysteamine .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. These machines can efficiently couple biotin and cysteamine, ensuring high yield and purity. The process typically includes purification steps, such as high-performance liquid chromatography (HPLC), to remove any impurities and obtain the desired product .
化学反応の分析
Types of Reactions
Biotin-Cysteamine can undergo various chemical reactions, including:
Oxidation: The thiol group in cysteamine can be oxidized to form disulfides.
Reduction: Disulfides formed from oxidation can be reduced back to thiols.
Substitution: The amine group in cysteamine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Alkyl halides or acyl chlorides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of cystamine, a disulfide-linked dimer of cysteamine.
Reduction: Regeneration of cysteamine from cystamine.
Substitution: Formation of various substituted derivatives of cysteamine, depending on the reagents used.
科学的研究の応用
Biotin-Cysteamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies involving biotinylation, a process where biotin is attached to proteins or nucleic acids for detection and purification purposes.
Medicine: Investigated for its potential therapeutic effects, particularly in treating cystinosis and other genetic disorders.
Industry: Utilized in the production of diagnostic kits and assays, where biotinylated molecules are used for detection and quantification
作用機序
The mechanism of action of Biotin-Cysteamine involves the individual properties of biotin and cysteamine:
類似化合物との比較
Biotin-Cysteamine can be compared with other similar compounds, such as:
Biotin: While biotin alone is essential for metabolic processes, its combination with cysteamine enhances its antioxidant properties.
Cysteamine: Cysteamine alone is used for treating cystinosis, but its combination with biotin provides additional benefits in metabolic processes.
Mercaptoethylguanidine (MEG): Another aminothiol with structural similarities to cysteamine, MEG is being investigated for its potential to repair proteins with cysteine mutations.
This compound stands out due to its dual functionality, combining the metabolic benefits of biotin with the antioxidant properties of cysteamine, making it a unique and versatile compound in scientific research and industrial applications.
特性
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(2-sulfanylethyl)pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O2S2/c16-10(13-5-6-18)4-2-1-3-9-11-8(7-19-9)14-12(17)15-11/h8-9,11,18H,1-7H2,(H,13,16)(H2,14,15,17)/t8-,9-,11-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXWINLMLFGLKCY-QXEWZRGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCS)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCS)NC(=O)N2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















